molecular formula C10H7NO4 B2782878 5-(2-Hydroxy-phenyl)-isoxazole-3-carboxylic acid CAS No. 33282-12-1

5-(2-Hydroxy-phenyl)-isoxazole-3-carboxylic acid

Cat. No.: B2782878
CAS No.: 33282-12-1
M. Wt: 205.169
InChI Key: UZFWPGDNEOHFBK-UHFFFAOYSA-N
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Description

5-(2-Hydroxy-phenyl)-isoxazole-3-carboxylic acid is an organic compound that belongs to the class of isoxazole derivatives Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Hydroxy-phenyl)-isoxazole-3-carboxylic acid typically involves the cyclization of appropriate precursors. One common method is the reaction of 2-hydroxybenzohydrazide with ethyl acetoacetate in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the isoxazole ring.

Reaction Conditions:

    Reagents: 2-hydroxybenzohydrazide, ethyl acetoacetate, acid catalyst (e.g., sulfuric acid)

    Solvent: Ethanol or methanol

    Temperature: Reflux conditions (approximately 80-100°C)

    Time: Several hours (typically 4-6 hours)

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated control systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-Hydroxy-phenyl)-isoxazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The isoxazole ring can be reduced under specific conditions.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) as a catalyst.

    Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base (e.g., sodium hydroxide).

Major Products

    Oxidation: Formation of 5-(2-oxo-phenyl)-isoxazole-3-carboxylic acid.

    Reduction: Formation of 5-(2-hydroxy-phenyl)-isoxazoline-3-carboxylic acid.

    Substitution: Formation of various substituted isoxazole derivatives depending on the substituent introduced.

Scientific Research Applications

5-(2-Hydroxy-phenyl)-isoxazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential lead compound for drug development due to its unique structural features.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-(2-Hydroxy-phenyl)-isoxazole-3-carboxylic acid involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the isoxazole ring can participate in π-π interactions and other non-covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2-Hydroxyphenylacetic acid
  • 2-Hydroxy-5-ethylphenylphosphonic acid
  • 1-(2-Hydroxyphenyl)ethan-1-one

Uniqueness

5-(2-Hydroxy-phenyl)-isoxazole-3-carboxylic acid is unique due to the presence of both the hydroxyphenyl group and the isoxazole ring. This combination imparts distinct chemical reactivity and potential biological activities that are not observed in similar compounds. The isoxazole ring, in particular, provides a versatile scaffold for further functionalization and derivatization, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

5-(2-hydroxyphenyl)-1,2-oxazole-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO4/c12-8-4-2-1-3-6(8)9-5-7(10(13)14)11-15-9/h1-5,12H,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UZFWPGDNEOHFBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C2=CC(=NO2)C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To a stirred solution of methyl ester 4 (32 mg, 0.15 mmol) in THE (2 mL) was added a solution of 1.0 M LiOH (2 mL) in one portion. The corresponding reaction was monitored by HPLC for consumption of the starting material. After 3 hours at room temperature, the reaction was complete. To the reaction was added EtOAc (2 mL) and water (2 mL) and the layers were allowed to separate. The aqueous layer was transferred to clean flask and then acidified to pH=1 using 2.0 N HCl. This was then extracted with EtOAc (5 mL) and the aqueous layer was discarded. The organic layer was washed with water (2 mL) and brine (2 mL) followed by drying over Na2SO4. Concentration gave 20 mg (65% yield) of the desired product 5 that was used “as is” in the next step.
Quantity
32 mg
Type
reactant
Reaction Step One
Name
Quantity
2 mL
Type
reactant
Reaction Step One
Yield
65%

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